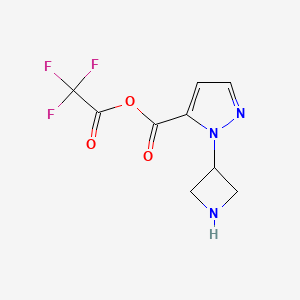
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethyl, azetidine, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving an appropriate amine and a halogenated precursor.
Attachment of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced through a nucleophilic substitution reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a trifluoromethyl group.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites. The azetidine and pyrazole rings can participate in π-π stacking interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole: Similar structure but lacks the carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxamide: Similar structure but has a carboxamide group instead of a carboxylate group.
(2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-sulfonate: Similar structure but has a sulfonate group instead of a carboxylate group.
Uniqueness: The presence of the carboxylate group in (2,2,2-Trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate distinguishes it from other similar compounds. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable compound for various applications.
Properties
Molecular Formula |
C9H8F3N3O3 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
(2,2,2-trifluoroacetyl) 2-(azetidin-3-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C9H8F3N3O3/c10-9(11,12)8(17)18-7(16)6-1-2-14-15(6)5-3-13-4-5/h1-2,5,13H,3-4H2 |
InChI Key |
MICGVQARNANXPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)N2C(=CC=N2)C(=O)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methoxyphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B15060230.png)
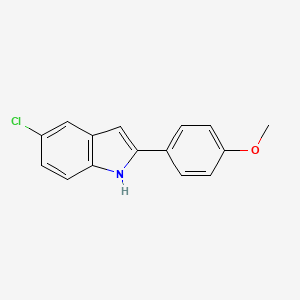
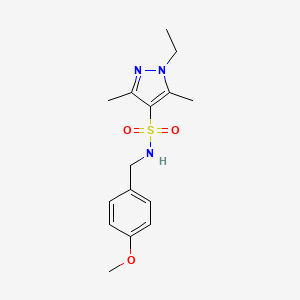
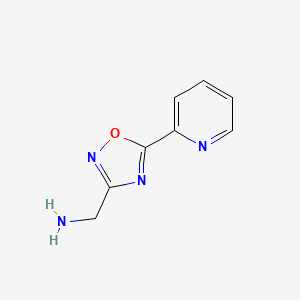

![2-[(1E)-3-[(2E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-en-1-yl]-1-ethyl-3,3-dimethyl-5-sulfoindol-1-ium](/img/structure/B15060263.png)
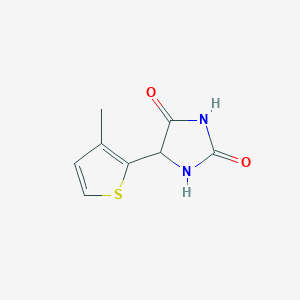
![5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate](/img/structure/B15060267.png)

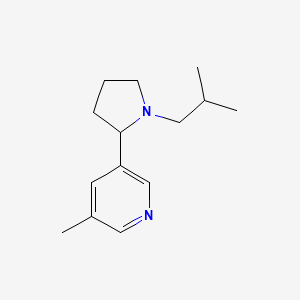
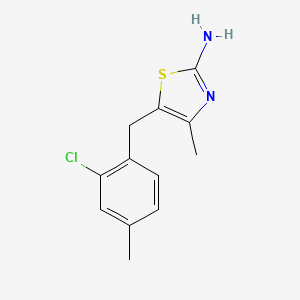
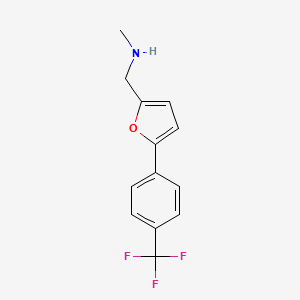
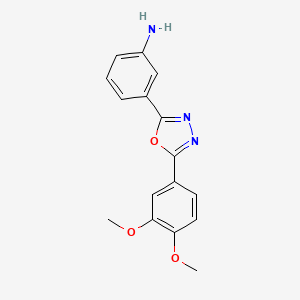
![2-chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B15060318.png)
